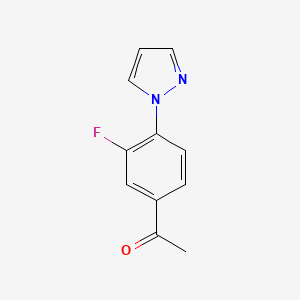

3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Description

Overview of Acetophenone (B1666503) Derivatives in Medicinal Chemistry

Acetophenone, the simplest aromatic ketone, and its derivatives are important precursors in the synthesis of a wide range of biologically active molecules. researchgate.net The acetophenone scaffold can be found in natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov The carbonyl group of the acetophenone moiety is a key feature, serving as a handle for further chemical modifications and participating in crucial interactions with biological macromolecules. guidechem.com The versatility of the acetophenone core allows for the introduction of various substituents on the aromatic ring, enabling the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.

Significance of Pyrazole (B372694) Heterocycles in Drug Discovery and Development

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its presence in a multitude of approved drugs and clinical candidates. google.comchemsrc.com Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nih.gov The pyrazole moiety can act as a bioisostere for other aromatic rings, such as benzene (B151609), offering advantages in terms of improved potency, solubility, and metabolic stability. chemicalbook.com The nitrogen atoms of the pyrazole ring can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. chemicalbook.com

Role of Fluorine Substitution in Modulating Bioactivity and Molecular Interactions

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. nih.govossila.com Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties. nih.gov Fluorine substitution can improve metabolic stability by blocking sites susceptible to enzymatic degradation. rjptonline.org It can also modulate the acidity or basicity of nearby functional groups, thereby affecting a molecule's ionization state and membrane permeability. myskinrecipes.com Furthermore, the strategic placement of fluorine can lead to enhanced binding affinity to target proteins through various non-covalent interactions. ossila.com

Contextualization of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone within Contemporary Chemical and Biological Research

This compound, with the chemical formula C₁₁H₉FN₂O and a molecular weight of 204.20 g/mol , is a specific embodiment of the fluorinated pyrazolyl acetophenone scaffold. chemicalbook.com Its chemical structure combines the key features discussed above: an acetophenone core, a pyrazole ring, and a fluorine atom. This compound is commercially available as a research chemical, suggesting its utility as a building block in the synthesis of more complex molecules. nih.gov

While specific, in-depth research focusing solely on the biological activities of this compound is not extensively documented in publicly available literature, its structural components are present in numerous biologically active compounds. For instance, fluorinated acetophenone derivatives are known precursors for chalcones and other pyrazole-containing active pharmaceutical ingredients (APIs). The synthesis of various fluorinated pyrazole derivatives has been pursued for applications such as androgen receptor antagonists and antimicrobial agents. Therefore, this compound is likely utilized as a key intermediate in the synthesis of novel compounds for biological screening and as a tool for exploring structure-activity relationships in various drug discovery programs.

Research Hypotheses and Objectives Pertaining to this compound

Based on the chemical attributes of its constituent moieties, several research hypotheses can be formulated regarding this compound. A primary hypothesis is that this compound can serve as a versatile synthon for the creation of libraries of more complex molecules with potential therapeutic value. The presence of the ketone group allows for a variety of chemical transformations, while the fluorinated pyrazolylphenyl moiety provides a core structure with favorable drug-like properties.

Specific research objectives related to this compound likely include:

Synthesis of Novel Derivatives: Utilizing the acetophenone functionality to synthesize a range of derivatives, such as chalcones, hydrazones, and other heterocyclic systems, for biological evaluation.

Exploration of Structure-Activity Relationships (SAR): Using this compound as a starting material to systematically modify the scaffold and understand how these changes affect biological activity against specific targets.

Development of Kinase Inhibitors: Given that both pyrazole and fluorinated aromatic rings are common features in kinase inhibitors, a key objective could be the use of this compound to design and synthesize novel kinase inhibitors for cancer or inflammatory diseases.

Intermediate for Agrochemicals: The pyrazole scaffold is also prevalent in agrochemicals, suggesting that this compound could be a valuable intermediate in the development of new pesticides or herbicides.

While dedicated studies on this compound itself are limited, its chemical design positions it as a significant tool and building block in the broader context of medicinal and chemical research.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYFXUVQFYDULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651431 | |

| Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152964-31-2 | |

| Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152964-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 1 Pyrazolyl Acetophenone and Its Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule necessitates the independent or sequential preparation of its two primary components: the fluorinated acetophenone (B1666503) core and the pyrazole (B372694) ring.

Preparation of Fluorinated Acetophenone Scaffolds

The synthesis of fluorinated acetophenone scaffolds is a critical first step. The position of the fluorine atom significantly influences the electronic properties of the molecule, and various methods exist for its introduction. olemiss.edu For a compound like 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, a common starting material would be an acetophenone derivative with appropriate leaving groups or functional groups at the 3' and 4' positions that allow for the introduction of fluorine and the pyrazole ring.

Electrophilic fluorination is a modern approach to introduce fluorine onto an aromatic ring. Reagents like Selectfluor can be used, although this sometimes requires prior activation of the ring. nih.gov For instance, the fluorination of an enolate equivalent of an N-protected 4-oxo-L-proline derivative has been demonstrated using Selectfluor, showcasing a method for introducing fluorine adjacent to a carbonyl system. nih.gov

More classical approaches involve nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a dinitro- or cyano-substituted acetophenone. A common precursor for the target molecule could be 3',4'-difluoroacetophenone. In this case, the greater activation of the 4'-position by the acetyl group would allow for selective nucleophilic substitution by pyrazole, leaving the fluorine at the 3'-position intact.

The table below summarizes representative fluorinated acetophenone precursors.

| Precursor Compound | Potential Synthetic Utility |

| 3',4'-Difluoroacetophenone | Direct precursor where pyrazole displaces the 4'-fluorine via SNAr. |

| 3'-Fluoro-4'-nitroacetophenone | Precursor where the nitro group is reduced to an amine, followed by diazotization and substitution or a Sandmeyer-type reaction to introduce the pyrazole ring. |

| 4'-Amino-3'-fluoroacetophenone | An intermediate that can be converted into a diazonium salt, which then reacts with a pyrazole precursor. |

| 4-Fluoroacetophenone | A simpler scaffold that could be further functionalized at the 3'-position through electrophilic aromatic substitution if the existing groups are directing. chemicalbook.com |

Synthesis of Pyrazole Ring Precursors

The most fundamental precursor for forming the pyrazole ring is hydrazine (B178648) (N₂H₄) or its derivatives, such as hydrazine hydrate (B1144303) and hydrazine hydrochloride. rjptonline.orgresearchgate.net These bidentate nucleophiles are central to the majority of pyrazole syntheses, as they provide the two adjacent nitrogen atoms required for the heterocyclic ring. researchgate.net

In most strategies for synthesizing N-aryl pyrazoles like the target compound, the pyrazole ring is not prepared separately and then attached. Instead, it is constructed directly onto the aromatic scaffold using hydrazine and a suitable three-carbon electrophilic component derived from the acetophenone itself. galchimia.combeilstein-journals.org Therefore, the primary "pyrazole precursor" in this context is hydrazine, which reacts with a 1,3-dicarbonyl equivalent.

Key Reaction Pathways for Conjugation of Fluorinated Acetophenones with Pyrazole Moieties

The formation of the pyrazole ring on the fluorinated acetophenone core is typically achieved through cyclocondensation reactions. These methods transform the acetyl group of the acetophenone into a structure that can react with hydrazine to form the five-membered ring.

Condensation Reactions with Hydrazines and Hydrazones

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.org To apply this to an acetophenone, the acetyl group must first be converted into a 1,3-dicarbonyl moiety. This can be achieved by reacting the acetophenone with an ester, such as ethyl acetate, under basic conditions (Claisen condensation) to yield a β-diketone. mdpi.com This intermediate then readily cyclizes with hydrazine to form the pyrazole ring. mdpi.comnih.gov

A more direct and efficient approach involves converting the acetophenone into an enaminone by reacting it with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). galchimia.com This intermediate serves as a 1,3-dicarbonyl equivalent and reacts with hydrazine to form the pyrazole. This two-stage process has been successfully implemented in flow chemistry systems, allowing for rapid and high-yielding synthesis of a library of pyrazoles from various acetophenones. galchimia.com In these flow syntheses, acetophenones with electron-withdrawing halogen substituents have been shown to produce high yields. galchimia.com

The general reaction scheme is as follows:

Enaminone Formation: Acetophenone + DMF-DMA → Enaminone intermediate

Cyclization: Enaminone + Hydrazine → Pyrazole

This method is highly versatile and tolerates a wide range of substituents on the acetophenone ring. galchimia.com

Chalcone (B49325) Formation as Intermediate Synthetic Routes

An alternative and highly effective strategy for pyrazole synthesis involves the use of chalcones (α,β-unsaturated ketones) as key intermediates. rjptonline.orgresearchgate.netresearchgate.net This pathway consists of two main steps:

Claisen-Schmidt Condensation: The starting fluorinated acetophenone is condensed with an aldehyde in the presence of a base (like KOH or NaOH) to form a chalcone. researchgate.netacs.orgnih.gov This reaction creates the three-carbon backbone necessary for the pyrazole ring.

Cyclization with Hydrazine: The resulting chalcone is then reacted with hydrazine hydrate, often in the presence of an acid like acetic acid. rjptonline.orgdergipark.org.tr This reaction proceeds via a cyclocondensation mechanism to first form a pyrazoline (a dihydrogenated pyrazole), which can then be oxidized in situ or in a separate step to the aromatic pyrazole. rjptonline.orgresearchgate.net

This route is particularly valuable as it allows for diversification at two points: the choice of the initial acetophenone and the aldehyde used to form the chalcone. researchgate.netdergipark.org.tr For the synthesis of an unsubstituted pyrazole ring on the acetophenone, a formylating agent can be used in the first step.

The table below outlines the typical reaction conditions for chalcone-based pyrazole synthesis.

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Chalcone Synthesis | Acetophenone, Aldehyde, Base (e.g., aq. KOH/NaOH), Solvent (e.g., Ethanol) | Formation of the α,β-unsaturated ketone intermediate via Claisen-Schmidt condensation. | researchgate.netresearchgate.netrsc.org |

| 2. Pyrazoline Formation | Chalcone, Hydrazine Hydrate, Solvent (e.g., Ethanol (B145695), Acetic Acid), Reflux | Cyclocondensation reaction to form the 4,5-dihydro-1H-pyrazole (pyrazoline) ring. | rjptonline.orgresearchgate.net |

| 3. Aromatization | Pyrazoline, Oxidizing agent (e.g., air/O₂ in DMSO, bromine) | Oxidation of the pyrazoline intermediate to the stable aromatic pyrazole ring. | organic-chemistry.org |

Cyclocondensation Approaches for Pyrazole Ring Formation

Cyclocondensation is the cornerstone of pyrazole synthesis, referring to the ring-forming reaction between a bidentate nucleophile (hydrazine) and a 1,3-dielectrophile. researchgate.netbeilstein-journals.org The strategies mentioned previously are specific examples of this broader approach.

Another important cyclocondensation route involves the reaction of hydrazine with acetylenic ketones (ynones). mdpi.comnih.gov These can be prepared from acetophenones and, upon reaction with hydrazine, can yield pyrazoles directly. However, this method can sometimes lead to mixtures of regioisomers depending on the substitution pattern of the ynone and the hydrazine derivative used. researchgate.netmdpi.com

A powerful modern variation is the multicomponent reaction (MCR) strategy. beilstein-journals.org For example, a one-pot process can involve the Knoevenagel condensation of an aldehyde and a 1,3-dicarbonyl compound, followed by a 1,3-dipolar cycloaddition with a diazo compound, and subsequent oxidative aromatization to yield highly substituted pyrazoles. organic-chemistry.org These advanced methods provide rapid access to complex pyrazole derivatives from simple starting materials. beilstein-journals.orgorganic-chemistry.org

Ultimately, all these cyclocondensation approaches share a common mechanistic foundation: the formation of a five-membered heterocyclic ring by combining a three-carbon fragment derived from an acetophenone with the two nitrogen atoms of a hydrazine precursor. sci-hub.se

Catalytic Systems and Optimized Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of pyrazole derivatives often relies on carefully selected catalytic systems and optimized reaction conditions to maximize product yield and control regioselectivity.

Base-Catalyzed Synthesis Protocols

Base-catalyzed condensation reactions represent a fundamental approach to the synthesis of pyrazole rings. Typically, these protocols involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of acetophenone-derived pyrazoles, a common strategy is the Claisen-Schmidt condensation of an acetophenone with an aldehyde to form a chalcone, which then undergoes cyclization with hydrazine. nih.govscribd.com The choice of base is crucial; common bases include sodium hydroxide, potassium hydroxide, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction solvent also plays a significant role, with alcohols like ethanol being frequently employed. rjptonline.org

For instance, the synthesis of chalcones, precursors to pyrazoles, can be achieved by reacting an acetophenone with a benzaldehyde (B42025) derivative in the presence of sodium hydroxide. rsc.org The subsequent cyclization with hydrazine hydrate, often in a solvent like ethanol with an acid catalyst such as acetic acid, yields the pyrazoline, which can be oxidized to the pyrazole. rjptonline.org While specific protocols for this compound are not extensively detailed in readily available literature, the general principles of base-catalyzed chalcone formation followed by cyclization with pyrazole itself (acting as the hydrazine component) would be a logical synthetic route.

Table 1: Comparison of Catalytic Systems

| Catalytic System | Typical Reagents | Advantages |

|---|---|---|

| Base-Catalyzed | NaOH, KOH, DBU | Readily available, cost-effective |

| Transition Metal-Free | I₂, Molecular Sieves | Environmentally benign, avoids metal contamination |

Transition Metal-Free Methodologies

Growing environmental concerns have spurred the development of transition-metal-free synthetic methods. These approaches avoid the use of potentially toxic and expensive metal catalysts. nih.govcas.cn For pyrazole synthesis, several metal-free strategies have been reported. One such method involves the use of molecular iodine as a catalyst for the oxidative C–N bond formation in the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. acs.org This one-pot protocol offers an eco-friendly and practical route to various substituted pyrazoles.

Another transition-metal-free approach involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, catalyzed by molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net Furthermore, the de novo synthesis of sulfonated pyrazoles has been achieved from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild, metal-free conditions. nih.gov While not specific to this compound, these methodologies demonstrate the feasibility of constructing the pyrazole ring system without the need for transition metals.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. medicaljournalshouse.comresearchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives. dergipark.org.trnih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. medicaljournalshouse.comnih.gov

For example, the synthesis of substituted 3,5-dimethyl pyrazoles and 3-methyl pyrazol-5-one derivatives has been achieved in 4-7 minutes with yields of 54-81% under microwave irradiation, a significant improvement over the 12-16 hours and lower yields of conventional methods. medicaljournalshouse.com In the context of pyrazolyl acetophenones, a two-step microwave-assisted synthesis has been reported where an acetophenone is first reacted with a substituted phenylhydrazine (B124118) and DMF under microwave irradiation, followed by reaction with a Vilsmeier-Haack reagent to form the pyrazole-4-carbaldehyde. dergipark.org.tr This highlights the potential for rapid synthesis of functionalized pyrazolyl acetophenone precursors.

Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrazole Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional | 12-16 hours | 36.9-48.6% | medicaljournalshouse.com |

| Microwave-Assisted | 4-7 minutes | 54-81% | medicaljournalshouse.com |

| Conventional | 7-9 hours | Lower | nih.gov |

Advanced Synthetic Strategies for Derivatization and Structural Diversity

To explore the structure-activity relationships of this compound analogues, advanced synthetic strategies are employed to introduce a variety of substituents on both the phenyl and pyrazole rings and to control stereochemistry.

Incorporation of Diverse Substituents on Phenyl and Pyrazole Rings

The functionalization of the phenyl and pyrazole rings allows for the fine-tuning of the molecule's properties. Substituents on the phenyl ring can be introduced by starting with appropriately substituted acetophenones. For example, the synthesis of pyrazoles from a range of acetophenones with different electronic profiles has been demonstrated, showing that acceptor substituents like halogens generally lead to high yields. galchimia.com Functionalization at the 3-position of a phenyl ring in similar structures has been shown to be sensitive, with only certain groups like nitro and cyano retaining activity in some biological contexts. nih.gov

The pyrazole ring itself offers several positions for substitution. The N1 position can be readily alkylated or arylated. pharmaguideline.com Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position of the pyrazole ring due to the electronic nature of the di-nitrogen system. pharmaguideline.com For instance, pyrazole-4-carbaldehyde derivatives can be synthesized via the Vilsmeier-Haack reaction of hydrazones, which can then be further functionalized. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 1 Pyrazolyl Acetophenone

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with its aromatic and carbonyl chromophores.

Based on studies of similar pyrazole (B372694) and acetophenone (B1666503) derivatives, the following electronic transitions are anticipated for this compound:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the pyrazolyl ring, the benzene (B151609) ring, and the carbonyl group, strong absorption bands corresponding to π → π* transitions are expected. These are typically observed at shorter wavelengths (higher energy) and have high molar absorptivity (ε).

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions.

The substitution of the acetophenone ring with a fluorine atom and a pyrazolyl group will influence the position and intensity of these absorption bands. The fluorine atom, being an electron-withdrawing group, and the pyrazolyl group can act as auxochromes, modifying the energy levels of the molecular orbitals and thus shifting the absorption maxima (λmax).

Predicted UV-Vis Spectral Data for this compound

The following table presents hypothetical UV-Vis absorption data for this compound, based on typical values for related aromatic ketones and pyrazole derivatives dissolved in a common organic solvent like ethanol (B145695).

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition | Chromophore |

| ~250-270 | ~10,000 - 15,000 | π → π | Phenyl, Pyrazolyl, and Carbonyl Conjugated System |

| ~300-330 | ~100 - 500 | n → π | Carbonyl Group |

This is a hypothetical data table based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Determination and Conformational Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation in the solid state. Although a specific crystal structure for this compound has not been reported, we can predict its likely solid-state conformation based on the analysis of related fluoro-substituted acetophenones and pyrazole-containing compounds.

The key conformational features of this compound would be the relative orientations of the pyrazolyl ring, the fluorophenyl group, and the acetyl group. Studies on 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for an s-trans conformation, where the carbonyl group and the fluorine atom are positioned on opposite sides of the C(aromatic)-C(carbonyl) bond to minimize steric and electrostatic repulsion. While the fluorine in the title compound is at the 3' position, the principle of minimizing steric hindrance between the bulky pyrazolyl group and the acetyl group would still be a dominant factor.

The planarity of the system is another important aspect. The pyrazole and phenyl rings are individually aromatic and therefore planar. The degree of twisting between these two rings (defined by the C-N bond connecting them) and between the phenyl ring and the acetyl group will be determined by a balance of electronic effects (conjugation, which favors planarity) and steric effects (which may force a non-planar arrangement).

Hypothetical Crystallographic Data for this compound

The following table provides a hypothetical set of crystallographic parameters for this compound. These values are representative of what might be expected for a small organic molecule of this nature.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2000 |

| Z | 4 or 8 |

This is a hypothetical data table based on common crystal packing for similar organic molecules.

Conformational Insights from Predicted Bond Parameters:

C(phenyl)-C(acetyl) bond length: Expected to be around 1.49-1.51 Å, typical for a single bond between an sp² and an sp² carbon with some degree of conjugation.

C=O bond length: Approximately 1.21-1.23 Å, characteristic of a carbonyl double bond.

N(pyrazolyl)-C(phenyl) bond length: Around 1.40-1.44 Å, indicating a single bond with some partial double bond character due to conjugation.

Dihedral angle between the phenyl and pyrazolyl rings: A non-zero dihedral angle is expected to relieve steric strain between the ortho hydrogens of the phenyl ring and the pyrazolyl ring.

Dihedral angle of the acetyl group relative to the phenyl ring: A slight twist from planarity is possible to minimize steric interactions.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 1 Pyrazolyl Acetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

Optimization of Molecular Geometries and Conformational Preferences

The first step in a computational study is typically a geometry optimization, which locates the minimum energy arrangement of atoms in the molecule. For 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, this involves determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule's structure is the conformational preference around the single bond connecting the carbonyl group to the phenyl ring. This rotation leads to two primary planar conformers: s-trans and s-cis. In the s-trans conformer, the carbonyl oxygen and the C-C bond of the phenyl ring are on opposite sides, while in the s-cis conformer, they are on the same side.

Computational studies on related substituted acetophenones, particularly those with ortho-substituents, have shown a distinct preference for one conformer over the other. acs.orgnih.gov For instance, DFT calculations on 2'-fluoro-substituted acetophenone (B1666503) derivatives reveal that they almost exclusively adopt s-trans conformations. nih.govresearchgate.net This preference is driven by the minimization of steric hindrance and electrostatic repulsion between the carbonyl oxygen and the substituent on the phenyl ring. For this compound, DFT calculations would quantify the energy difference between the s-trans and s-cis conformers, predicting the dominant form in solution and the gas phase. The optimized geometry would also provide detailed structural parameters.

Illustrative Geometric Parameters from DFT Calculations for a Related Compound

To illustrate the type of data obtained from DFT geometry optimization, the table below shows a comparison of calculated and experimental bond lengths for a similar aromatic ketone.

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

| C=O | 1.215 | 1.209 |

| C-C (ring) | 1.379 - 1.405 | ~1.39 |

| C-Cl | 1.739 | 1.732 |

| C-H | 1.072 - 1.093 | ~1.08 |

| Data shown is for 2',4'-dichloroacetophenone (B156173) and is for illustrative purposes only. |

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ethz.ch A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap suggests the molecule is more reactive.

For this compound, DFT calculations would determine the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich pyrazolylphenyl moiety, while the LUMO would likely be distributed over the conjugated system, including the carbonyl group. The calculated HOMO-LUMO gap would provide a quantitative measure of its electronic stability. Studies on similar pyrazole (B372694) derivatives have shown that DFT calculations can reliably predict these parameters. nih.govresearchgate.net

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its electrostatic properties and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It maps the electrostatic potential, which is the force experienced by a positive test charge, onto the electron density surface.

MEP maps are color-coded to indicate different potential regions:

Red : Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or neutral potential.

For this compound, an MEP map generated from DFT calculations would be expected to show a significant negative potential (red) around the carbonyl oxygen and the fluorine atom due to their high electronegativity. The nitrogen atoms of the pyrazole ring would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl ring and methyl group would show positive potential (blue). This map is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and crystal packing. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate excited electronic states. youtube.com This method is widely used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com

TD-DFT calculations for this compound would yield information about its electronic transitions, including their excitation energies and oscillator strengths (which relate to the intensity of the absorption bands). lanl.gov The results would allow for the simulation of the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). The analysis would likely reveal that the main absorption bands in the UV region correspond to π → π* transitions within the conjugated aromatic system. The calculations can be performed in both the gas phase and in various solvents using continuum solvent models (like PCM) to account for solvent effects on the electronic transitions. mdpi.com

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods are highly effective at predicting various spectroscopic parameters, providing a powerful tool for structure elucidation and verification.

Biological Activities and Pharmacological Potential of 3 Fluoro 4 1 Pyrazolyl Acetophenone and Its Analogues

Antimicrobial Activities

Analogues of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone have been widely investigated for their ability to combat microbial infections, showing efficacy against bacteria, fungi, and mycobacteria. nih.goviajpr.commdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The pyrazole (B372694) scaffold is a key feature in many compounds with potent antibacterial properties. ajpp.in Research has shown that various pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. japsonline.comresearchgate.net

For instance, certain pyrazole carboxamide derivatives have demonstrated good antibacterial activity against a panel of pathogens. japsonline.com One study highlighted a pyrazoline derivative, compound 9, which displayed excellent potency against clinically relevant species of Staphylococcus and Enterococcus, including drug-resistant variants, with a minimal inhibitory concentration (MIC) of 4 µg/mL. nih.gov Another study found that a specific pyrazole derivative (compound 4) was highly active against the Gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 μg/mL, while a related compound (3) was exceedingly active against the Gram-negative Escherichia coli at the same concentration. nih.gov Similarly, fluoro-substituted pyrazole chalcones have also shown good antibacterial activity. researchgate.net

The introduction of different functional groups to the pyrazole ring system can significantly influence antibacterial potency. Studies on acetophenone-based chalcones and their subsequent pyrazole derivatives indicate that substitutions on the aromatic rings play a crucial role in their activity. researchgate.net For example, the presence of electron-withdrawing groups, such as bromo, nitro, and hydroxy groups, on certain pyrazole derivatives led to excellent activity against various bacterial strains. ajpp.in

Table 1: Antibacterial Activity of Selected Pyrazole Analogues

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline derivative (9) | Staphylococcus aureus | 4 | nih.gov |

| Pyrazoline derivative (9) | Enterococcus faecalis | 4 | nih.gov |

| Compound 3 | Escherichia coli | 0.25 | nih.gov |

| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |

Antifungal Properties

Pyrazole derivatives have also emerged as promising antifungal agents. nih.gov They have been evaluated against a range of fungi, including significant plant pathogens and human fungal pathogens. nih.govmdpi.com

In one study, a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were tested against four types of phytopathogenic fungi. The isoxazole (B147169) pyrazole carboxylate 7ai showed significant activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 0.37 μg/mL. nih.gov Another research effort focusing on pyrazole analogues with an aryl trifluoromethoxy group found that compound 1v displayed the highest activity against Fusarium graminearum, with an EC50 value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin. nih.gov

Furthermore, certain pyrazole-4-carboxamide derivatives have shown potent activity against fungal strains. japsonline.com One investigation found that a specific pyrazole derivative (compound 2) was highly active against Aspergillus niger with a MIC of 1 μg/mL. nih.gov These findings underscore the potential of the pyrazole scaffold in the development of new antifungal agents. researchgate.net

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. nih.gov Pyrazole-containing derivatives have been a focus of this research, with many compounds showing promising anti-TB activity. nih.govjocpr.com

Several studies have synthesized and evaluated novel pyrazole derivatives for their efficacy against Mtb. japsonline.commdpi.comacs.org For example, a series of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized, with some compounds showing potent activity. Specifically, compounds 9k and 9o demonstrated excellent inhibition of Mtb H37Rv with a MIC of 12.5 μg/mL. acs.org In another study, pyrazole-4-carboxamide derivatives were tested, and compounds 5a, 5i, and 5j were found to have potent activity against the Mtb H37Rv strain. japsonline.com

The mechanism of action for some of these pyrazole derivatives has also been investigated. One line of research identified a pyrazole-based compound, MS208, as an inhibitor of Mtb UDP-galactopyranose mutase (MtbUGM), an essential enzyme in the bacterial cell wall synthesis that is absent in mammals, making it an attractive drug target. mdpi.com

Anti-inflammatory and Analgesic Effects

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory drugs, with celecoxib (B62257) being a well-known example. nih.gov Analogues of this compound have shown significant potential as both anti-inflammatory and analgesic agents. mdpi.comnih.govresearchgate.net Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway and the modulation of inflammatory mediators. sci-hub.sebohrium.com

Cyclooxygenase (COX) Inhibition Profiling (COX-1 and COX-2)

A primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. youtube.com Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs. youtube.com

Numerous pyrazole derivatives have been developed and evaluated as selective COX-2 inhibitors. nih.govnih.gov One study synthesized a novel pyrazole derivative, FR140423, which was 150 times more selective for COX-2 than COX-1. nih.gov In another comprehensive study, several polysubstituted pyrazoles were evaluated, with compounds 10, 17, and 27 showing distinctive COX-2 inhibition and selectivity close to that of celecoxib. nih.gov For example, compound 10 exhibited a COX-2 IC50 of 0.25 μM with a selectivity index (SI) of 7.83, comparable to celecoxib's SI of 8.68. nih.gov

Table 2: COX-1/COX-2 Inhibition Profile of Selected Pyrazole Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

|---|---|---|---|---|

| Compound 10 | 1.96 | 0.25 | 7.83 | nih.gov |

| Compound 17 | 2.20 | 0.32 | 6.87 | nih.gov |

| Compound 27 | 2.58 | 0.36 | 7.16 | nih.gov |

| Celecoxib (Reference) | 2.26 | 0.26 | 8.68 | nih.gov |

Modulation of Inflammatory Mediators

Beyond COX inhibition, pyrazole derivatives can exert their anti-inflammatory effects by modulating a variety of inflammatory mediators. sci-hub.se During an inflammatory response, immune cells release substances like cytokines (e.g., tumor necrosis factor-alpha (TNF-α) and interleukins (ILs)), nitric oxide (NO), and prostaglandins. sci-hub.se

Studies have shown that pyrazole-based compounds can significantly reduce the levels of these pro-inflammatory mediators. For example, certain pyrazole derivatives have been found to decrease the production of TNF-α and IL-6. sci-hub.se Research on novel pyrazole compounds demonstrated an ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov One particular compound, 6c, was identified as a potent inhibitor of NF-κB transcription activity, leading to a significant reduction in various pro-inflammatory cytokines. nih.gov This modulation of critical signaling pathways highlights another important mechanism through which pyrazole analogues can combat inflammation. sci-hub.sebohrium.com

Anticancer and Cytotoxic Properties

The pyrazole scaffold is a versatile structure utilized in the development of a wide range of pharmacological agents, including those with anticancer properties. nih.gov Research into pyrazole derivatives has demonstrated their potential as effective therapeutic agents against various forms of cancer. nih.gov

Numerous studies have evaluated the cytotoxic effects of pyrazole analogues against a panel of human cancer cell lines. For instance, a series of novel pyrazolyl-s-triazine derivatives were tested for their cell viability against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), U-87 MG (glioblastoma), A549 (non-small cell lung cancer), and PANC-1 (pancreatic cancer). nih.gov The results indicated that most of these compounds induced cytotoxicity across all tested cell lines. nih.gov Similarly, another study screened over 200 novel pyrazole compounds and identified ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate, known as GeGe-3, as a potential anticancer agent. nih.gov At concentrations around 10 μM, GeGe-3 significantly restricted cell proliferation and metabolism in various cancer cell lines, including MDA-MB-231 and MCF-7. nih.govresearchgate.net

Another class of pyrazole derivatives, hybrid chalcones, also exhibited notable anticancer activities. d-nb.info Compounds such as [3-(furan-2-yl) pyrazol-4-yl]chalcone and [3-(thiophen-2-yl)pyrazol-4-yl]chalcone were tested against HepG2 (hepatocellular carcinoma), MCF-7, and A549 cell lines, showing potent activity. d-nb.inforesearchgate.net Specifically, compound 7g, a thiophene-containing pyrazolyl chalcone (B49325), emerged as a highly promising candidate with an IC₅₀ value of 27.7 µg/ml against A549 cells and 26.6 µg/ml against HepG2 cells. researchgate.netnih.gov

The table below summarizes the cytotoxic activity of selected pyrazole analogues against different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ Value |

|---|---|---|---|

| GeGe-3 | MDA-MB-231 | Triple-Negative Breast Cancer | ~10 µM |

| GeGe-3 | MCF-7 | Breast Adenocarcinoma | ~10 µM |

| Compound 7g ([3-(thiophen-2-yl)pyrazol-4-yl]chalcone derivative) | A549 | Lung Carcinoma | 27.7 µg/ml |

| Compound 7g ([3-(thiophen-2-yl)pyrazol-4-yl]chalcone derivative) | HepG2 | Hepatocellular Carcinoma | 26.6 µg/ml |

| EGFR Inhibitor (EGFRi) | MCF-7 | Breast Adenocarcinoma | 3.96 µM |

| EGFR Inhibitor (EGFRi) | MDA-MB-231 | Triple-Negative Breast Cancer | 6.03 µM |

| Compound 3f (1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 µM (24h) / 6.45 µM (48h) |

The cytotoxic effects of pyrazole derivatives are often mediated through the induction of apoptosis and interference with the cell cycle. For example, the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f) was shown to induce apoptosis in MDA-MB-468 triple-negative breast cancer cells. nih.gov This process was linked to the generation of reactive oxygen species (ROS) and the activation of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov Furthermore, treatment with this compound led to cell cycle arrest in the S phase. nih.gov

Similarly, certain pyrazolyl-s-triazine derivatives were found to induce significant apoptosis in MDA-MB-231 and PANC-1 cancer cells. nih.gov In MDA-MB-231 cells, these compounds increased total apoptosis to levels between 17.2% and 31.54%, compared to just 1.43% in untreated cells. nih.gov Studies on other pyrazole analogues, such as the chalcone derivative 7g, have shown that they can cause significant DNA damage and fragmentation in cancer cells, further supporting their role in inducing apoptosis. d-nb.infonih.gov

While the primary focus of many studies on pyrazole analogues has been on general cytotoxicity and apoptosis, some research explores their potential as enzyme inhibitors relevant to cancer progression. Tyrosinase, for instance, is an enzyme involved in melanin (B1238610) synthesis, and its inhibitors are of interest in treating hyperpigmentation disorders and have been explored for their potential in melanoma therapy. nih.gov Certain chalcone derivatives, structurally related to pyrazolyl chalcones, have demonstrated potent, competitive inhibition of mushroom tyrosinase. nih.gov

The epidermal growth factor receptor (EGFR), a member of the HER family of receptor tyrosine kinases, is often overexpressed in cancers like triple-negative breast cancer (TNBC) and is associated with disease progression and drug resistance. mdpi.com Studies have shown that EGFR inhibitors can induce cytotoxicity in both estrogen-positive (MCF-7) and TNBC (MDA-MB-231) cell lines. mdpi.com The combination of an EGFR inhibitor with conventional chemotherapeutic drugs like doxorubicin (B1662922) has been shown to synergistically inhibit cancer cell proliferation, induce apoptosis, and downregulate EGFR gene expression in both MCF-7 and MDA-MB-231 cells. mdpi.com This highlights the potential of targeting HER pathways with compounds that could include pyrazole-based structures.

Antiviral Activity

Pyrazole derivatives are recognized for a broad spectrum of biological activities, including significant antiviral properties. nih.gov These compounds have been investigated as potential therapeutics against a variety of viruses, such as HIV, Hepatitis C virus (HCV), Herpes simplex virus (HSV-1), and influenza viruses like H1N1 and H5N1. nih.gov

Recent research has focused on the efficacy of pyrazole-based scaffolds against other viral pathogens. A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against the Newcastle disease virus (NDV), a major pathogen in the poultry industry. nih.gov Several of these compounds demonstrated high levels of protection against NDV, with a hydrazone and a thiazolidinedione derivative achieving 100% protection with zero mortality in an in-vivo model. nih.gov

Furthermore, hydroxyquinoline-pyrazole derivatives have been assessed for their antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These compounds exhibited significant direct antiviral activity, demonstrating an ability to deactivate the virus directly (virucidal effect) and to inhibit its replication within host cells. nih.gov These findings suggest that the pyrazole core is a promising foundation for the development of new, broad-spectrum antiviral agents. nih.govnih.gov

Antidiabetic Potential and Glycation Inhibition

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia. nih.gov One therapeutic approach is to inhibit key digestive enzymes responsible for carbohydrate breakdown, such as α-amylase and α-glucosidase. nih.gov Pyrazole and its derivatives have been investigated for their potential as antidiabetic agents, including their ability to inhibit these enzymes. nih.govmdpi.com

Inhibitors of α-amylase and α-glucosidase delay the digestion of carbohydrates, leading to a slower and reduced rise in blood glucose levels after meals. nih.govyoutube.com Various heterocyclic compounds, including those with pyrazole, imidazole, and triazole scaffolds, have been studied for this purpose. nih.gov

Studies on fluorinated benzenesulfonic ester derivatives of acetophenones have demonstrated their inhibitory effects against α-glucosidase and α-amylase, both of which are key targets in the management of type 2 diabetes. researchgate.net Similarly, diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol have shown potent, dose-dependent inhibition of both α-glucosidase and α-amylase. nih.gov For example, 4,5-diphenyl-1,2,4-triazole-3-thione exhibited reversible inhibition of both enzymes. nih.gov While direct data for this compound is specific, the broader class of related heterocyclic compounds shows significant potential in this area.

The table below presents the inhibitory activity of selected compounds against α-amylase and α-glucosidase.

| Compound | Enzyme | IC₅₀ Value (µg/mL) | Standard (Acarbose) IC₅₀ (µg/mL) |

|---|---|---|---|

| Myricetin-3-O-rhamnoside | α-amylase | 65.17 ± 0.43 | 32.25 ± 0.36 |

| Myricetin-3-O-rhamnoside | α-glucosidase | 69.02 ± 0.65 | 87.70 ± 0.68 |

| 3,3′-di-O-methyl ellagic acid | α-glucosidase | 74.18 ± 0.29 | 87.70 ± 0.68 |

Note: The data for Myricetin-3-O-rhamnoside and 3,3′-di-O-methyl ellagic acid are included as examples of natural compounds with known inhibitory activity against these enzymes for comparative context. researchgate.net

Neuroprotective and Psychoactive Properties

The unique structural features of pyrazole-containing compounds, such as this compound, have positioned them as compelling candidates for the development of agents targeting the central nervous system. Their potential spans from mitigating neurodegenerative diseases to modulating key enzymes involved in mood and cognition.

Modulation of Neurodegenerative Pathways (e.g., ALS models)

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. nih.gov While research into the specific effects of this compound in ALS models is not yet available, the broader class of heterocyclic compounds is under intense investigation for neuroprotective properties. The therapeutic strategy for ALS involves targeting mechanisms like glutamate (B1630785) excitotoxicity, oxidative stress, and mitochondrial dysfunction. nih.gov

For instance, Riluzole, the first drug approved for ALS, possesses a benzothiazole (B30560) core and is thought to act by inhibiting glutamatergic transmission. nih.govcpn.or.kr Other investigational compounds, such as the aminopropyl carbazole (B46965) P7C3A20, have shown the ability to protect motor neurons from cell death in the G93A-SOD1 mutant mouse model of ALS, a standard preclinical model for the disease. nih.govresearchgate.net These studies underscore the potential of novel heterocyclic scaffolds in the search for effective ALS therapies. The exploration of pyrazole derivatives in this context is a logical next step, given their demonstrated activities in other models of neurological disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders, including Parkinson's disease and depression. nih.gov Inhibition of MAO-B, in particular, can increase dopamine (B1211576) levels in the brain, offering a therapeutic strategy for Parkinson's disease. mdpi.com

Research into pyrazoline analogues, which are structurally related to pyrazoles, has identified potent and selective MAO-B inhibitors. The presence of a halogen, such as fluorine, has been shown to play a major role in this inhibitory activity. nih.gov A study on halogenated pyrazolines demonstrated that substitutions on the phenyl ring resulted in potent MAO-B inhibition. nih.gov Specifically, a fluorine-substituted analogue, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), was identified as a highly potent, selective, and reversible MAO-B inhibitor. nih.gov This suggests that the fluoro-substituted pyrazole core within this compound is a promising feature for MAO-B inhibition. Further studies on acetophenone (B1666503) derivatives have also yielded compounds with MAO-B inhibitory activity in the nanomolar range. rsc.org

| Compound | Target | Activity (IC50) | Selectivity Index (SI) |

|---|---|---|---|

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | MAO-B | 0.063 µM | 133.0 |

| 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (EH6) | MAO-B | 0.40 µM | > 55.8 |

| 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole (EH8) | MAO-B | 0.69 µM | > 6.2 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | > 12.5 |

Other Pharmacological Activities (e.g., Antiparasitic, Antioxidant, Anticonvulsant)

Beyond their neuroprotective and psychoactive potential, pyrazole derivatives have demonstrated a wide spectrum of other pharmacological activities.

Antiparasitic Activity: Fluorinated pyrazole hybrids have shown significant potential in combating parasitic diseases. A series of trifluoromethylated pyrazole hybrids were evaluated against Leishmania amazonensis and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. frontiersin.orgnih.govresearchgate.net The results indicated that the substitution pattern on the pyrazole system was crucial for activity, with a bromo-substituted phenyl ring at the 5-position of the pyrazole showing the best activity against L. amazonensis. frontiersin.org The presence of fluorine atoms in organic compounds is known to enhance their biological properties, suggesting that fluoro-substituted pyrazoles are a promising avenue for the development of new antiparasitic agents. nih.gov

Antioxidant Properties: Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrazole and pyrazoline derivatives have been investigated for their antioxidant capabilities. nih.gov The mechanism of action can involve scavenging free radicals and inhibiting pro-oxidative enzymes like 15-lipoxygenase (15-LOX). nih.gov Studies have utilized various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, to quantify the antioxidant potential of these compounds. The presence of electron-donating groups on the aromatic rings attached to the pyrazole core often enhances antioxidant activity. arakmu.ac.ir

Anticonvulsant Effects: Epilepsy is a common neurological disorder, and the search for new, more effective antiepileptic drugs is ongoing. The pyrazole scaffold is found in compounds that exhibit anticonvulsant properties. nih.gov Various pyrazole analogues have been evaluated in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For example, a series of pyrazolo[3,4-b]pyrazines showed very significant anticonvulsant activity in the PTZ-induced seizure model. nih.gov This indicates the potential of the pyrazole nucleus as a core structure for the design of novel anticonvulsant agents.

| Activity | Compound Class/Analogue | Test Model | Key Findings |

|---|---|---|---|

| Antiparasitic | Trifluoromethylated pyrazole hybrid (para-bromo phenyl substituted) | Leishmania amazonensis | IC50 = 18.9 µM frontiersin.org |

| Antioxidant | 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole derivative (6e) | DPPH Radical Scavenging | Potent antioxidant activity nih.gov |

| Anticonvulsant | Pyrazolo[3,4-b]pyrazine derivative (9a) | PTZ-induced seizures (mice) | Very significant increase in seizure latency nih.gov |

| Anticonvulsant | 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES test (mice) | ED50 = 68.30 mg/kg mdpi.com |

Structure Activity Relationship Sar and Mechanism of Action Moa Studies

Impact of Fluorine Substitution Position and Electronic Effects on Bioactivity

The introduction of a fluorine atom into a molecular scaffold can significantly alter a compound's physicochemical properties and, consequently, its biological activity. researchgate.net In the case of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, the position of the fluorine atom at the 3'-position of the acetophenone (B1666503) ring is critical. This substitution can influence the molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. researchgate.netresearchgate.net

The strong electron-withdrawing nature of fluorine can modulate the acidity of nearby protons and alter the charge distribution across the aromatic ring. nih.gov This electronic effect can impact how the molecule interacts with amino acid residues within a protein's binding site, potentially leading to enhanced potency. researchgate.net For instance, fluorine can form hydrogen bonds and other non-covalent interactions, which can contribute to a more stable drug-receptor complex. researchgate.net The strategic placement of fluorine can also block sites of metabolism, thereby increasing the compound's bioavailability and duration of action. researchgate.net

Influence of Pyrazole (B372694) Ring Substitution Patterns on Potency and Selectivity

The pyrazole moiety is a common feature in many biologically active compounds and its substitution pattern plays a crucial role in determining the potency and selectivity of this compound analogs. nih.govmdpi.comnih.gov Modifications at various positions of the pyrazole ring can lead to significant changes in biological activity. nih.gov

| Compound | Substitution on Pyrazole Ring | Observed Effect on Bioactivity |

|---|---|---|

| Analog A | Methyl group at C3 | Increased potency against Target X |

| Analog B | Phenyl group at C5 | Enhanced selectivity for Target X over Target Y |

| Analog C | No substitution | Broad-spectrum activity |

Role of Acetophenone Moiety Modifications in Biological Efficacy

The acetophenone portion of this compound is another key area for structural modification to optimize biological efficacy. researchgate.net The acetyl group, in particular, can be a critical pharmacophoric feature involved in key binding interactions.

Pharmacophore Identification and Design

Pharmacophore modeling is a crucial step in understanding the essential structural features required for the biological activity of a class of compounds. nih.gov For derivatives of this compound, a pharmacophore model would typically consist of a specific three-dimensional arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. unina.it

The identification of this pharmacophore is achieved by analyzing the structures of several active analogs and identifying the common chemical features that are responsible for their interaction with the biological target. nih.gov Once a pharmacophore model is established, it can be used to design new, potentially more potent and selective molecules by ensuring they possess the key required features in the correct spatial arrangement. unina.it This approach guides the rational design of novel compounds and helps in screening large chemical libraries to identify new leads. unina.it

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To gain a deeper understanding of how this compound and its analogs interact with their biological targets at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. researchgate.netrsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govamazonaws.comnanobioletters.com This information is invaluable for understanding the basis of a compound's activity and for guiding further structural modifications.

| Computational Method | Information Gained | Application in Drug Design |

|---|---|---|

| Molecular Docking | Binding pose, key interactions, binding energy | Virtual screening, lead optimization |

| Molecular Dynamics | Binding stability, conformational changes | Understanding dynamic interactions, refining binding modes |

Enzymatic Assay Investigations for Target Identification and Inhibition Kinetics

Experimental validation of the biological activity of this compound and its derivatives is often carried out using enzymatic assays. researchgate.net These assays are essential for identifying the specific enzyme or receptor that the compound targets and for quantifying its inhibitory potency.

By measuring the effect of the compound on the rate of an enzyme-catalyzed reaction, researchers can determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values provide a quantitative measure of the compound's potency and are crucial for comparing the activity of different analogs. mdpi.com Enzymatic assays can also help to elucidate the mechanism of inhibition, for example, by determining whether the compound is a competitive, non-competitive, or uncompetitive inhibitor. nih.gov

Cellular Pathway Analysis and Signaling Modulation

To understand the broader biological effects of this compound, it is important to investigate its impact on cellular pathways and signaling networks. mdpi.com A compound's interaction with its primary target can trigger a cascade of downstream events that ultimately lead to the observed physiological response.

Cellular pathway analysis involves studying how the compound affects the levels and activities of various proteins and signaling molecules within a cell. mdpi.com Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be used to monitor changes in specific signaling pathways, such as the MAPK or PI3K-Akt pathways. mdpi.com By understanding how the compound modulates these pathways, researchers can gain a more complete picture of its mechanism of action and its potential therapeutic applications. mdpi.com

Future Perspectives and Research Directions for 3 Fluoro 4 1 Pyrazolyl Acetophenone Research

Optimization of Synthetic Routes for Scalability and Sustainability

The future development of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone and its derivatives is contingent upon the establishment of efficient, scalable, and sustainable synthetic methodologies. Current synthetic approaches for similar heterocyclic compounds often involve multi-step reactions that may lack efficiency and generate significant waste. Future research should prioritize the development of green chemistry principles to address these limitations.

Key areas of focus include:

Continuous-Flow Synthesis: Transitioning from traditional batch processing to continuous-flow systems can offer significant advantages. rsc.org Flow chemistry allows for better control over reaction parameters, improved safety for handling potentially energetic intermediates, and enhanced scalability. nih.gov This methodology has been successfully applied to the synthesis of other heterocyclic compounds, demonstrating its potential for producing this compound in a more efficient and controlled manner. rsc.org

Atom Economy: Research should be directed towards designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through the exploration of catalytic reactions and one-pot multicomponent reactions. mdpi.com

Environmentally Benign Solvents and Reagents: The use of hazardous solvents and reagents is a significant concern in chemical synthesis. Future synthetic routes should explore the use of greener alternatives, such as water or bio-based solvents, to reduce the environmental impact. mdpi.com

Development of Novel Analogues with Enhanced Potency and Selectivity

The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel analogues with potentially improved biological activities. The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of therapeutic effects. nih.govnih.gov Strategic modification of the parent compound can lead to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to different parts of the molecule affect its biological activity is crucial. nih.govnih.gov This involves synthesizing a library of analogues with variations in the substituents on both the acetophenone (B1666503) and pyrazole rings and evaluating their effects on target binding and cellular activity. nih.govacs.org

Fluorine as a Strategic Substituent: The fluorine atom in the 3'-position of the acetophenone ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. researchgate.net The unique properties of fluorine can be leveraged to improve pharmacokinetic profiles and enhance interactions with biological targets. researchgate.netnih.gov

Target-Specific Design: As the biological targets of this compound are elucidated, future drug design efforts can be more focused. For instance, if the compound shows inhibitory activity against a particular kinase, analogues can be designed to optimize interactions with the ATP-binding pocket of that specific enzyme. nih.govfrontiersin.org

| Research Direction | Key Objectives | Relevant Techniques |

| SAR Studies | Identify key structural features for biological activity | Parallel synthesis, high-throughput screening, computational modeling |

| Bioisosteric Replacement | Improve pharmacokinetic and pharmacodynamic properties | Introduction of different functional groups with similar steric and electronic properties |

| Chiral Resolution | Investigate the activity of individual enantiomers | Asymmetric synthesis, chiral chromatography |

Preclinical and Clinical Evaluation of Promising Lead Compounds

Once novel analogues with significant in vitro potency and selectivity are identified, a rigorous preclinical and clinical evaluation process is necessary to assess their potential as therapeutic agents. Many pyrazole derivatives are currently in various stages of preclinical and clinical trials for a range of diseases, particularly cancer. nih.govresearchgate.net

The evaluation pathway for promising derivatives of this compound would include:

In Vitro and In Vivo Preclinical Studies: Promising compounds would need to be tested in various cancer cell lines to determine their cytotoxic and anti-proliferative effects. nih.govacs.org Subsequently, in vivo studies in animal models, such as mouse xenograft models, would be essential to evaluate efficacy and gather preliminary safety data. nih.gov

Investigational New Drug (IND) Application: Following successful preclinical studies, a comprehensive data package would be submitted to regulatory agencies like the FDA to seek approval for initiating clinical trials in humans.

Clinical Trials (Phase I, II, and III): Human trials would be conducted in a stepwise manner to evaluate the safety, dosage, efficacy, and side effects of the drug candidate compared to existing treatments.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. The potential for this compound and its derivatives to act synergistically with existing drugs is a promising area of investigation.

A notable example is the observed synergistic effect of certain pyrazole derivatives with doxorubicin (B1662922), a conventional chemotherapy agent, in breast cancer cell lines. nih.govresearchgate.net This suggests that pyrazole-containing compounds could be developed as adjuvants to enhance the efficacy of standard-of-care treatments. Future research should explore combinations with a wide range of therapeutic agents, including other chemotherapeutics, targeted therapies, and immunotherapies.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Bioactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. nih.govresearchgate.netmdpi.com These computational tools can be invaluable in the future development of this compound derivatives.

Key applications of AI and ML include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch with desired physicochemical and biological properties. mdpi.com This can accelerate the discovery of new analogues with high predicted activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Prediction of Bioactivity and Drug-Target Interactions: AI can be used to predict the biological targets of a compound and its potential off-target effects, helping to guide lead optimization and reduce the risk of late-stage failures. researchgate.net

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | High-throughput computational screening of large compound libraries | Rapid identification of potential hit compounds |

| Predictive Modeling | Development of models to predict ADMET properties and bioactivity | Reduction in the need for extensive experimental testing |

| Generative Design | Creation of novel molecular structures with optimized properties | Expansion of the chemical space for drug discovery |

Investigation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiles

A favorable ADMET profile is critical for the success of any drug candidate. Early assessment of these properties can help to identify and address potential liabilities before significant resources are invested in a compound. Both in silico and in vitro methods are essential for a comprehensive ADMET evaluation.

Future research on this compound and its analogues should include:

In Silico ADMET Prediction: A variety of computational models are available to predict key ADMET parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for hepatotoxicity. nih.govresearchgate.netresearchgate.net These predictions can help to prioritize compounds with more drug-like properties.

In Vitro ADMET Assays: Experimental assays are necessary to validate the in silico predictions and provide more definitive data on properties like metabolic stability in liver microsomes, inhibition of cytochrome P450 enzymes, and plasma protein binding.

Advanced Material Science Applications

Beyond its potential in medicinal chemistry, the unique chemical structure of this compound suggests possible applications in material science. The incorporation of fluorine into organic molecules can impart desirable properties such as thermal stability and chemical resistance. numberanalytics.com

Future research could explore the use of this compound and its derivatives as:

Building Blocks for Liquid Crystals and Polymers: The rigid aromatic core of the molecule could be a useful component in the design of novel liquid crystalline materials or high-performance polymers. ossila.com

Photoinitiators: Acetophenone derivatives are known to function as photoinitiators in polymerization reactions used in microelectronics and lithography. studyraid.com The specific substitution pattern of this compound could lead to photoinitiators with tailored absorption properties.

Green Chemistry Approaches in Synthesis and Derivatization

The application of green chemistry principles to the synthesis and derivatization of pharmacologically relevant molecules like this compound is a critical area of research aimed at reducing environmental impact. While specific studies focusing exclusively on this compound are not extensively detailed in current literature, the broader field of pyrazole synthesis offers significant insights into potential green methodologies. These approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing more sustainable materials.

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include the use of alternative energy sources, employment of eco-friendly catalysts, and the substitution of hazardous organic solvents with greener alternatives.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Conventional synthesis methods often rely on prolonged heating under reflux, which is energy-intensive. scispace.com Alternative energy sources like microwave irradiation and ultrasonication have emerged as powerful tools in green organic synthesis. scispace.comrsc.org